molecular formula C8H16Cl2N4 B1458201 (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1461713-31-4

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No. B1458201
CAS RN: 1461713-31-4
M. Wt: 239.14 g/mol
InChI Key: HSBRSDUFUJIPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, also known as MCTD, is an organic compound with a molecular formula of C7H13N3Cl2. It is a cyclic amine that is widely used in scientific research due to its unique properties and diverse applications. This compound is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor in enzymatic reactions. MCTD is also used in the study of biochemical and physiological processes, and its mechanisms of action have been widely studied.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis Methods : Various synthesis methods for compounds related to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride have been explored. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via 1,3-dipolar cycloaddition reaction, providing insights into the chemical properties and potential reactivity of related compounds (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

  • Crystal and Molecular Structure : The study of crystal and molecular structures is crucial in understanding the properties of these compounds. For example, the synthesis and crystal structure of 5-[(1H-1,2,4-Triazol-1- yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2- 2H-1,2,4-triazole-3(4H)-thione Monohydrate provides valuable data on the arrangement of atoms and intermolecular interactions within similar compounds (Xu Liang-zhong, Shang Yu-qing, Yu Guan-Ping, Li Kai, & Si Guo-dong, 2006).

Antimicrobial Applications

  • Antimicrobial Activities : Triazole derivatives have shown significant antimicrobial activities. For instance, research on quinoline derivatives carrying 1,2,3-triazole moiety revealed moderate to very good antibacterial and antifungal activities, suggesting potential applications of similar triazole compounds in antimicrobial therapies (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

  • Synthesis and Biological Evaluation : The synthesis of novel heterocyclic compounds derived from triazole acetohydrazides and their evaluation for lipase and α-glucosidase inhibition further demonstrates the biological relevance of triazole derivatives in medicinal chemistry (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

properties

IUPAC Name

(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;;/h6H,2-5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBRSDUFUJIPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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